molecular formula C8H8O2 B1196944 1,4-Benzodioxane CAS No. 493-09-4

1,4-Benzodioxane

Cat. No. B1196944
CAS RN: 493-09-4
M. Wt: 136.15 g/mol
InChI Key: BNBQRQQYDMDJAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of 1,4-Benzodioxane has been achieved through desymmetric C–O cross-coupling reactions facilitated by dual visible light photoredox and nickel catalysis, using an axially chiral 2,2′-bipyridine ligand. This method has produced a series of chiral 1,4-Benzodioxanes with high yields and moderate to good enantioselectivity under mild conditions (Zhou et al., 2018). Additionally, the synthesis of 2-substituted 1,4-Benzodioxanes, such as 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-Benzodioxane, has been described, showcasing the versatility and importance of 1,4-Benzodioxane derivatives in synthetic chemistry (Bolchi et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxane derivatives has been elucidated through single-crystal X-ray analysis, revealing completely planar molecular structures for several homologues, including thiophene, selenophene, and tellurophene. These structures are packed in a herringbone arrangement, indicating the structural diversity and stability of 1,4-Benzodioxane compounds (Takimiya et al., 2005).

Chemical Reactions and Properties

1,4-Benzodioxane has been employed as a versatile scaffold in the design of molecules with varied bioactivities, highlighting its importance in the strategies of drug discovery. This scaffold has been utilized in the development of agonists and antagonists at neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents, among others (Bolchi et al., 2020).

Physical Properties Analysis

The physicochemical properties of 1,4-Benzodioxane derivatives have been studied using cyclic voltammetry (CV) and UV-vis spectra, providing insights into their electrochemical behavior and optical properties. This analysis contributes to a deeper understanding of the physical characteristics of 1,4-Benzodioxane compounds and their potential applications in various fields (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,4-Benzodioxane, including its reactivity and interaction with various functional groups, play a crucial role in its widespread use in medicinal chemistry. The ability to synthesize enantiomerically pure 1,4-Benzodioxane derivatives, as well as the exploration of its reactions and transformations, underscores the compound's versatility and adaptability in the synthesis of bioactive molecules (Zhou et al., 2018); (Bolchi et al., 2014).

Scientific research applications

  • Medicinal Chemistry and Drug Design: 1,4-Benzodioxane serves as a versatile scaffold in medicinal chemistry, aiding in the design of molecules with diverse bioactivities. It has been used in developing agonists and antagonists for neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents. Moreover, a variety of other biological targets are addressed by benzodioxane-containing compounds (Bolchi et al., 2020).

  • Synthesis and Characterization: The enantioselective synthesis of 1,4-benzodioxanes, which are core structures in many therapeutic agents and bioactive natural compounds, has been developed using dual visible light photoredox and nickel catalysis (Zhou et al., 2018). This demonstrates its significant role in chemical synthesis.

  • Pharmacological Activities: Derivatives of 1,4-benzodioxane are known for their broad spectrum of pharmacological activities, such as acting as adrenoblockers, sympatholytics, tranquilizers, antidepressants, and compounds with antimicrobial activity. They are especially noted for their high activity regarding the sympathoadrenal system, suggesting potential use in treating cardiovascular system illnesses (Avakyan et al., 1988).

  • Antiviral and Cytotoxic Activities: Research on 1,4-benzodioxane lignans, a class of bioactive compounds, has shown that these compounds exhibit significant antiviral and cytotoxic activities. This suggests their potential in developing antiviral drugs and cancer treatments (Pilkington et al., 2018).

  • Thermochemistry Studies: The thermochemistry of 1,4-benzodioxan and its derivatives has been studied, highlighting their importance in biomedical fields. This research provides insights into the physical properties of these compounds, which is crucial for their practical applications (Matos et al., 2008).

  • Enzymatic Studies: The enantioselective hydrolysis of 1,4-benzodioxan-2-carboxylate, an intermediate for the drug doxazosin mesylate, has been achieved using lipases. This highlights its application in the field of biocatalysis and pharmaceutical production (Varma et al., 2008).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBQRQQYDMDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075419
Record name 1,4-Benzodioxan
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Benzodioxane

CAS RN

493-09-4
Record name 1,4-Benzodioxan
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Record name 1,4-Benzodioxan
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Record name 1,4-Benzodioxane
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Synthesis routes and methods I

Procedure details

A mixture of 2.18 g of 3-(4-aminobutyl)-5-ethoxycarbonylindole [obtainable from 5-ethoxycarbonylindole by reaction with 4-chlorobutyryl chloride, reduction of the product to give 3-(4-chlorobutyl)-5-ethoxycarbonylindole and conversion into 3(4-phthalimidobutyl)-5-ethoxycarbonylindole] and one equivalent of 6-N,N-bis(2-chloroethyl)amino)-1,4-benzodioxane ("B") in 40 ml of acetone and 40 ml of water is boiled for 24 hours and worked up in the conventional manner. 6-[4-(4-(5-ethoxycarbonylindol-3-yl)butyl)piperazino]-1,4-benzodioxane is obtained.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
3-(4-aminobutyl)-5-ethoxycarbonylindole
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (60% in mineral oil, 2.2 g, 54.64 mmol) in DMF (40 ml), was added a solution of (2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol (8.0 g, 12.14 mmol) in DMF (10 ml) at 0° C. After stirring for 4 h at room temperature, reaction mixture was cooled to 0° C. and added TBAI (0.45 g, 1.21 mmol) followed by benzyl bromide (5.1 ml, 42.50 mmol). Then it was allowed to attain room temperature and stirred for overnight. Reaction mixture was poured into ice cold water and extracted with ethyl acetate (2×80 ml). Combined organic layers were washed with water (100 ml), brine (100 ml), dried over sodium sulfate, concentrated and purified by silica gel column chromatography to give 8.5 g of 6-[2-ethyl-5-(2S,3S,4R,5R,6R)-3,4,5-tris-benzyloxy-6-trityloxymethyl-tetrahydro-pyran-2-yl)-benzyl]-2,3-dihydro-benzo[1,4]dioxine as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodioxane
Reactant of Route 2
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1,4-Benzodioxane
Reactant of Route 3
Reactant of Route 3
1,4-Benzodioxane
Reactant of Route 4
1,4-Benzodioxane
Reactant of Route 5
1,4-Benzodioxane
Reactant of Route 6
1,4-Benzodioxane

Citations

For This Compound
2,330
Citations
LI Pilkington, D Barker - Natural product reports, 2015 - pubs.rsc.org
Covering: up to 2015 Lignan-derived 1,4-benzodioxane natural products have been shown to exhibit a diverse array of biological activities, which has lent them to be the focus of a …
Number of citations: 52 pubs.rsc.org
C Bolchi, F Bavo, R Appiani, G Roda… - European Journal of …, 2020 - Elsevier
4-Benzodioxane has long been a versatile template widely employed to design molecules endowed with diverse bioactivities. Its use spans the last decades of medicinal chemistry until …
Number of citations: 27 www.sciencedirect.com
LI Pilkington, D Barker - The Journal of Organic Chemistry, 2012 - ACS Publications
The enantioselective synthesis of (−)-eusiderins A (1), B (2), G (25), L (23), M (5) and (+)-eusiderin C (20) and a range of analogues was undertaken using an efficient, divergent …
Number of citations: 45 pubs.acs.org
L Mallesha, KN Mohana - European Journal of Chemistry, 2011 - eurjchem.com
A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives ( 6a - h ) and ( 7a - e ) were synthesized by nucleophilic substitution reaction of 1-(1,4-benzodioxane-2-carbonyl…
Number of citations: 47 www.eurjchem.com
MT Shehzad, A Khan, M Islam, A Hameed… - Journal of Molecular …, 2020 - Elsevier
The hyperactivity of urease enzyme is associated with clinically important complications including stomach ulcers and kidney stones. This enzyme provides a suitable environment to …
Number of citations: 18 www.sciencedirect.com
F Bavo, M Pallavicini, C Gotti, R Appiani… - Journal of Medicinal …, 2020 - ACS Publications
A series of diastereomeric 2-(2-pyrrolidinyl)-1,4-benzodioxanes bearing a small, hydrogen-bonding substituent at the 7-, 6-, or 5-position of benzodioxane have been studied for α4β2 …
Number of citations: 13 pubs.acs.org
W Quaglia, A Piergentili, F Del Bello… - Journal of medicinal …, 2008 - ACS Publications
Novel 1,4-dioxane compounds structurally related to WB 4101 (1) were prepared in order to investigate the possibility that the quite planar 1,4-benzodioxane template of 1 might be …
Number of citations: 40 pubs.acs.org
H Khalilullah, S Khan, MJ Ahsan, B Ahmed - Bioorganic & medicinal …, 2011 - Elsevier
In continuance of our search for newer antihepatotoxic agents some novel pyrazoline derivatives containing 1,4-dioxane ring system were synthesized starting from 3-(2,3-dihydro-1,4-…
Number of citations: 57 www.sciencedirect.com
W Gu, X Jing, X Pan, ASC Chan, TK Yang - Tetrahedron Letters, 2000 - Elsevier
An asymmetric and regioselective total synthesis approach to 1,4-benzodioxane lignans was reported in which (2R,3R)- and (2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-hydroxymethyl-1,…
Number of citations: 44 www.sciencedirect.com
C Bolchi, M Pallavicini, L Fumagalli, N Marchini… - Tetrahedron …, 2005 - Elsevier
The salts of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid with eight (S)-1-arylethylamines were prepared. The determination of their melting points and of their solubilities in alcohol …
Number of citations: 33 www.sciencedirect.com

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